

# N-Boc-nortropinone structure and chemical formula C<sub>12</sub>H<sub>19</sub>NO<sub>3</sub>

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## Compound of Interest

Compound Name: *N*-Boc-nortropinone

Cat. No.: B015116

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An In-depth Technical Guide to **N-Boc-Nortropinone**

## Introduction

**N-Boc-nortropinone**, systematically named tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, is a critical synthetic intermediate in medicinal chemistry and drug development.<sup>[1]</sup> Its structure is derived from the tropane alkaloid scaffold, a privileged bicyclic framework found in numerous pharmacologically active compounds.<sup>[2][3]</sup> The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability and allows for selective chemical modifications at other positions, making it a versatile building block for synthesizing a wide array of biologically active molecules.<sup>[1][3][4][5]</sup> This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers, scientists, and drug development professionals.

## Physicochemical Properties

**N-Boc-nortropinone** is typically an off-white to light brown crystalline solid at room temperature.<sup>[1][4][6]</sup> It has limited solubility in water but is soluble in organic solvents such as chloroform, methanol, and dichloromethane.<sup>[1][4]</sup>

Property	Value	References
CAS Number	185099-67-6	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Formula	C <sub>12</sub> H <sub>19</sub> NO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	225.28 g/mol	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[7]</a>
Appearance	Off-white to white or light brown solid/powder	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[9]</a>
Melting Point	70-74 °C	<a href="#">[1]</a> <a href="#">[4]</a>
Boiling Point	325.8 °C at 760 mmHg	<a href="#">[1]</a> <a href="#">[4]</a>
Density	1.139 g/cm <sup>3</sup>	<a href="#">[1]</a> <a href="#">[4]</a>
Flash Point	150.8 °C	<a href="#">[1]</a> <a href="#">[4]</a>
Purity	≥98.0% (HPLC)	<a href="#">[1]</a>
Storage Temperature	0-8 °C, Sealed in dry, dark place	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[10]</a>

## Experimental Protocols

### Synthesis of N-Boc-Nortropinone from Nortropinone Hydrochloride

The most common synthesis involves the protection of the secondary amine of nortropinone with di-tert-butyl dicarbonate (Boc<sub>2</sub>O).[\[1\]](#)[\[2\]](#) The reaction is based on the nucleophilic attack of the nortropinone nitrogen on the electrophilic carbonyl carbon of Boc<sub>2</sub>O, often facilitated by a base to neutralize the hydrochloride salt and any acidic byproducts.[\[1\]](#)[\[2\]](#)

Materials and Reagents:

- Nortropinone hydrochloride
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Triethylamine (TEA) or Sodium bicarbonate

- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Water
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )

#### Procedure:

- Neutralization: Dissolve nortropinone hydrochloride (1.0 equivalent) in a suitable solvent like DCM or a mixture of THF and water.<sup>[2][4]</sup> Add a base such as triethylamine (2.2-3.0 equivalents) or a saturated aqueous solution of sodium bicarbonate and stir the mixture at room temperature for 15-30 minutes to liberate the free amine.<sup>[2][11]</sup>
- Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.5 equivalents) in the same solvent to the stirred mixture.<sup>[1][4][11]</sup>
- Reaction Monitoring: Stir the reaction mixture at room temperature for 6 to 24 hours.<sup>[1][2]</sup> Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.<sup>[1][2]</sup>
- Work-up: Once the reaction is complete, quench it by adding water.<sup>[11]</sup> If using an organic solvent, transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.<sup>[1]</sup>
- Purification: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium carbonate, and brine.<sup>[2]</sup> Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.<sup>[1][2]</sup>
- Isolation: The crude product can be purified by silica gel column chromatography or recrystallization to yield pure **N-Boc-nortropinone** as a white to off-white solid.<sup>[1][4]</sup>

## Purification by Silica Gel Column Chromatography

Low purity of the crude product can result from incomplete reactions or side products like excess  $\text{Boc}_2\text{O}$  and tert-butanol.<sup>[11]</sup> Column chromatography is effective for purification.

Materials:

- Crude **N-Boc-nortropinone**
- Silica gel (230-400 mesh)
- Eluent: Ethyl acetate/Hexanes mixture (e.g., starting with 10% ethyl acetate in hexanes)

Procedure:

- Column Packing: Prepare a slurry of silica gel in the initial low-polarity eluent and pack it into a glass column.[\[11\]](#)
- Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a solvent like DCM. This solution can be loaded directly onto the column, or pre-adsorbed onto a small amount of silica gel, which is then added to the top of the column.[\[11\]](#)
- Elution: Begin elution with the low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).[\[11\]](#) Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate) to elute the product.[\[11\]](#)
- Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure **N-Boc-nortropinone**.[\[11\]](#)
- Final Step: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[\[11\]](#)

## Deprotection of N-Boc-Nortropinone

The Boc group can be easily removed under acidic conditions to yield the secondary amine, nortropinone, for further functionalization.[\[1\]](#)[\[12\]](#)

Materials:

- **N-Boc-nortropinone**
- 4M HCl in 1,4-dioxane

- Anhydrous diethyl ether

Procedure:

- Dissolve **N-Boc-nortropinone** (1.0 equivalent) in a minimal amount of anhydrous diethyl ether.[\[12\]](#)
- Add 4M HCl in 1,4-dioxane (5-10 equivalents) dropwise at room temperature.[\[12\]](#)
- Stir the mixture for 2-4 hours, monitoring by TLC.[\[12\]](#)
- The nortropinone hydrochloride salt will precipitate. Collect the solid by vacuum filtration and wash it with cold anhydrous diethyl ether.[\[12\]](#)

## Derivatization via Reductive Amination

The ketone group at the C3 position is a prime site for modification, such as reductive amination, to introduce diverse side chains.[\[4\]](#)[\[12\]](#)

Materials:

- **N-Boc-nortropinone**
- A primary amine (1.1 equivalents)
- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) (1.5 equivalents)
- Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
- Acetic acid (catalytic amount, optional)

Procedure:

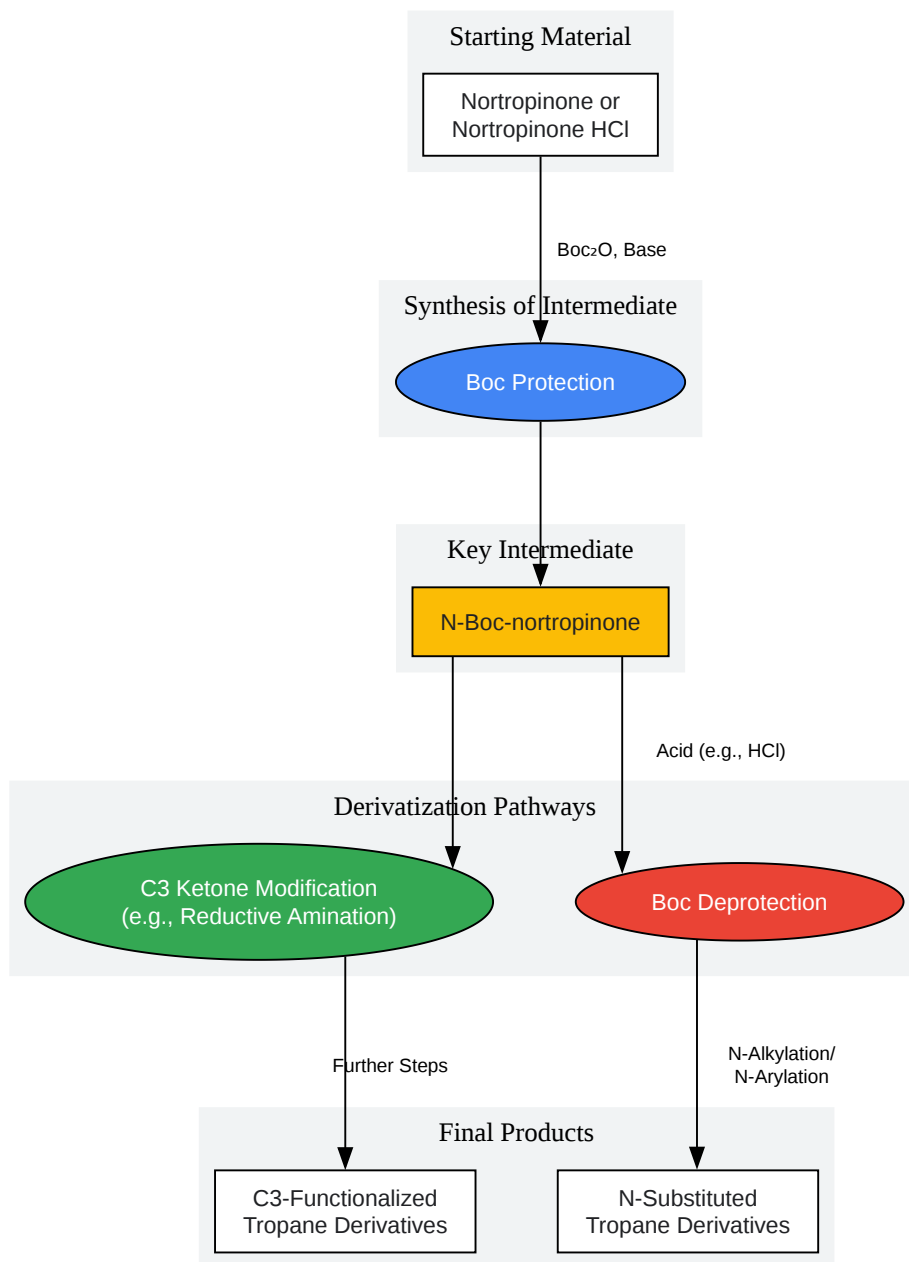
- **Imine Formation:** Dissolve **N-Boc-nortropinone** (1.0 equivalent) and a primary amine (1.1 equivalents) in DCM or DCE. A catalytic amount of acetic acid can be added to facilitate imine formation.[\[4\]](#)
- **Reduction:** To the stirred mixture, add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise. This agent is mild and selective for the iminium ion.[\[4\]](#)

- Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.[4]
- Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous phase with DCM.[4]
- Purification: Combine the organic layers, wash with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate. The final N-Boc-protected amino derivative can be purified by flash column chromatography.[4]

## Synthetic Workflow and Applications

**N-Boc-nortropinone** is a cornerstone intermediate for accessing a wide range of tropane derivatives.[3] Its primary utility lies in a protect-react-deprotect strategy. The Boc group masks the nucleophilicity of the nitrogen, allowing for selective reactions at the C3 ketone.

Subsequent removal of the Boc group allows for N-alkylation or N-arylation, providing access to a large chemical space. This strategy is fundamental in developing compounds targeting the central nervous system, such as opioid receptor modulators.[1][5][6]



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Caption: General workflow for synthesizing and utilizing **N-Boc-nortropinone**.

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